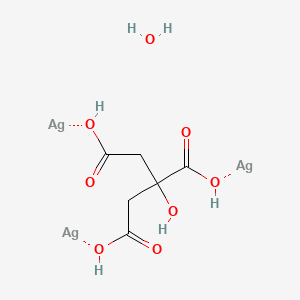

Silver citrate hydrate

Vue d'ensemble

Description

Silver citrate hydrate: is a chemical compound with the formula AgO2CCH2C(OH)(CO2Ag)CH2CO2Ag·xH2O . It is a silver salt of citric acid and is known for its antimicrobial properties. This compound is used in various applications, including biomedical and pharmaceutical fields, due to its ability to act as an antimicrobial agent and enhance the effects of antioxidants and anticancer agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Silver citrate hydrate can be synthesized through the reduction of silver ions using sodium citrate as a stabilizer. One common method involves the reduction of silver nitrate with sodium borohydride in the presence of sodium citrate dihydrate . Another method includes the use of tannic acid and sodium citrate, where the thermal conditioning of the citrate solution at 60°C for 45 minutes is crucial for the synthesis .

Industrial Production Methods: In industrial settings, this compound is typically produced by mixing silver nitrate with a citrate solution under controlled conditions. The mixture is then subjected to thermal treatment to ensure the formation of the desired compound. The process may involve additional steps such as centrifugation and purification to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Silver citrate hydrate undergoes various chemical reactions, including reduction, oxidation, and substitution.

Common Reagents and Conditions:

Reduction: Sodium borohydride and sodium citrate are commonly used as reducing agents.

Oxidation: Hydrogen peroxide can be used as an oxidizing agent in the synthesis of silver nanoplates.

Substitution: Citric acid can act as a stabilizer and participate in substitution reactions during the synthesis of silver nanoparticles.

Major Products Formed: The major products formed from these reactions include silver nanoparticles and silver nanoplates, which have significant applications in various fields .

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Nanoparticles

Silver citrate hydrate is instrumental in synthesizing silver nanoparticles, which have significant implications in catalysis and material science. The stabilizing effect of citrate enhances the stability of nanoparticles, making them suitable for various applications, including electronics and sensors .

Reagent in Chemical Reactions

In laboratory settings, this compound serves as a reagent in numerous chemical reactions. Its unique properties facilitate the synthesis of new compounds and materials, contributing to advancements in chemical research .

Biological Applications

Antimicrobial Properties

this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi. This characteristic makes it valuable in healthcare settings for coatings on medical devices and wound dressings. Studies have shown that solutions containing silver citrate can effectively inhibit bacterial growth, outperforming traditional silver salts like silver nitrate .

Oxidative Stress Induction

The release of silver ions from the compound can induce oxidative stress in microbial cells, leading to the production of reactive oxygen species (ROS). This mechanism contributes to the compound's bactericidal effects by damaging cellular components such as DNA and proteins .

Medical Applications

Therapeutic Agent

this compound is explored as a therapeutic agent due to its dual role as an antimicrobial agent and an enhancer of antioxidant and anticancer activities. Research indicates that the combination of silver ions with citrate ions may enhance the efficacy of treatments against various pathogens and cancer cells .

Cosmetic Formulations

In cosmetic products, this compound is used for its antibacterial properties to prevent acne and skin infections. Its stability in formulations allows it to be effective as a preservative while ensuring safety for consumers .

Industrial Applications

Water Purification

The compound's ability to remove pathogens makes it suitable for water purification processes. It enhances the safety of drinking water supplies and is utilized in wastewater treatment to eliminate harmful microorganisms .

Food Preservation

this compound serves as a natural preservative in food products, extending shelf life while maintaining safety and quality. Its effectiveness against a broad spectrum of bacteria and fungi makes it an attractive option for food manufacturers .

Case Studies

- Antimicrobial Efficacy Against Pseudomonas aeruginosa

- Stability in Cosmetic Formulations

Mécanisme D'action

The mechanism of action of silver citrate hydrate involves the release of silver ions, which interact with microbial cell membranes, leading to cell death. The silver ions can also generate reactive oxygen species, which further contribute to their antimicrobial effects . Additionally, the citrate component can chelate free calcium ions, preventing them from participating in coagulation processes .

Comparaison Avec Des Composés Similaires

Silver nitrate (AgNO3): Used in similar applications but lacks the stabilizing effect of citrate.

Silver acetate (AgC2H3O2): Another silver salt with antimicrobial properties but different solubility and stability characteristics.

Silver lactate (AgC3H5O3): Similar antimicrobial properties but used in different formulations and applications.

Uniqueness: Silver citrate hydrate is unique due to its combination of silver and citrate, which provides both antimicrobial properties and stability. The citrate component acts as a stabilizer, making it more effective in various applications compared to other silver salts .

Activité Biologique

Silver citrate hydrate, a complex of silver ions with citric acid, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its limited solubility in water, estimated at approximately 285 ppm of Ag(I) ion under normal conditions. However, it dissolves effectively in citric acid solutions, where the concentration of silver ions can reach up to 25 g/L when citric acid is present at concentrations of 4 mol/L or higher . The solubility dynamics are crucial for its application in biological settings.

Antimicrobial Activity

Bacteriostatic and Bactericidal Effects

Research indicates that this compound exhibits strong bacteriostatic and bactericidal properties. A study demonstrated that solutions containing silver citrate/citric acid showed significant inhibition of bacterial growth against Pseudomonas aeruginosa, with a clear zone of inhibition observed during disk diffusion assays . The log reduction achieved was 7.39, indicating nearly complete eradication of the bacteria, which surpasses the efficacy of traditional silver nitrate solutions .

Table 1: Antimicrobial Efficacy of this compound

| Test Organism | Log Reduction (Silver Citrate) | Log Reduction (Silver Nitrate) |

|---|---|---|

| Pseudomonas aeruginosa | 7.39 | 0.16 |

| Staphylococcus aureus | 6.85 | 0.10 |

Anticancer Activity

Recent studies have explored the potential of silver citrate nanoparticles (AgNPs-CIT) in cancer treatment. These nanoparticles were shown to inhibit the expression of tumor necrosis factor-alpha (TNFα) in human breast cancer cell lines (MCF-7) stimulated by phorbol myristate acetate (PMA). The mechanism involves modulation of nuclear factor kappa-B (NF-κB) activation, which is critical in cancer progression .

Case Study: Inhibition of TNFα Expression

In a controlled experiment, MCF-7 cells pretreated with AgNPs-CIT exhibited significantly reduced TNFα mRNA levels compared to untreated controls. This suggests that silver citrate nanoparticles may play a role in mitigating inflammatory responses associated with cancer progression.

Safety and Toxicity Profile

The safety profile of this compound has been evaluated through various toxicity studies. Acute oral toxicity tests in Sprague-Dawley rats indicated an LD50 greater than 5000 mg/kg body weight, suggesting low toxicity upon oral exposure . Dermal toxicity assessments also showed no significant adverse effects, classifying it as non-irritant under standard testing protocols.

Table 2: Toxicity Assessment Summary

| Toxicity Type | Test Organism | LD50 (mg/kg) | |

|---|---|---|---|

| Oral Toxicity | Sprague-Dawley Rats | >5000 | Non-toxic |

| Dermal Toxicity | Sprague-Dawley Rats | >5000 | Non-irritant |

Propriétés

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;silver;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Ag.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXIBFSXZZKKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ag].[Ag].[Ag] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Ag3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.